molecular formula C16H13ClN4O2 B7174240 N-(2-acetamido-5-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide

N-(2-acetamido-5-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B7174240
M. Wt: 328.75 g/mol
InChI Key: HDTAYDVNVBRMJC-UHFFFAOYSA-N
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Description

N-(2-acetamido-5-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyrazole and pyridine rings in its structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(2-acetamido-5-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c1-10(22)19-13-6-5-11(17)8-14(13)20-16(23)12-9-18-21-7-3-2-4-15(12)21/h2-9H,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTAYDVNVBRMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamido-5-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of 2-acetamido-5-chlorobenzaldehyde with appropriate pyrazole derivatives under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs. The use of automated reactors and real-time monitoring systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamido-5-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted products.

Scientific Research Applications

N-(2-acetamido-5-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-acetamido-5-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyridine derivatives, such as:

  • Pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[1,5-a]pyridines with different substituents (e.g., halogens, alkyl groups)

Uniqueness

N-(2-acetamido-5-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the acetamido and chlorophenyl groups enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for molecular targets .

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